molecular formula C20H15N3O4 B13577701 3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid

3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid

Cat. No.: B13577701
M. Wt: 361.3 g/mol
InChI Key: VVQHJHCMBKMIRB-UHFFFAOYSA-N
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ability to form strong amide bonds. The presence of the fluorenyl group enhances its stability and makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting Fmoc-protected amino acid is then coupled with pyrazine-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired compound from any impurities .

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid involves its ability to form stable amide bonds with other amino acids. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed using a base like piperidine, revealing the free amino group for further reactions. The compound’s molecular targets include enzymes and proteins involved in peptide bond formation and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid
  • (2S)-2-([(9H-fluoren-9-yl)methoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid

Uniqueness

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics. The compound’s stability and ease of deprotection further enhance its utility in various chemical and biological applications .

Properties

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C20H15N3O4/c24-19(25)17-18(22-10-9-21-17)23-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16H,11H2,(H,24,25)(H,22,23,26)

InChI Key

VVQHJHCMBKMIRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=CN=C4C(=O)O

Origin of Product

United States

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